molecular formula C7H6N2S B178096 5-(3-Thienyl)-1h-pyrazole CAS No. 19933-25-6

5-(3-Thienyl)-1h-pyrazole

Cat. No.: B178096
CAS No.: 19933-25-6
M. Wt: 150.2 g/mol
InChI Key: UOAGMESLUAMTIP-UHFFFAOYSA-N
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Description

5-(3-Thienyl)-1h-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a thienyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Thienyl)-1h-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the desired pyrazole derivative. The reaction conditions often involve heating the mixture in the presence of a suitable catalyst or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

5-(3-Thienyl)-1h-pyrazole undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thienyl ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole and thienyl derivatives.

Scientific Research Applications

5-(3-Thienyl)-1h-pyrazole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(3-Thienyl)-1h-pyrazole involves its interaction with various molecular targets. The thienyl group can participate in π-π stacking interactions, while the pyrazole ring can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Thienyl)-1h-pyrazole: Similar structure but with the thienyl group at the 2-position.

    5-(3-Furyl)-1h-pyrazole: Contains a furyl group instead of a thienyl group.

    5-(3-Pyridyl)-1h-pyrazole: Contains a pyridyl group instead of a thienyl group.

Uniqueness

5-(3-Thienyl)-1h-pyrazole is unique due to the specific positioning of the thienyl group, which can influence its electronic properties and reactivity. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials or therapeutic agents.

Properties

IUPAC Name

5-thiophen-3-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-3-8-9-7(1)6-2-4-10-5-6/h1-5H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOAGMESLUAMTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CC=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60352577
Record name 5-(3-thienyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19933-25-6
Record name 5-(3-thienyl)-1h-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60352577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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